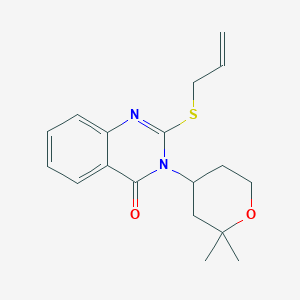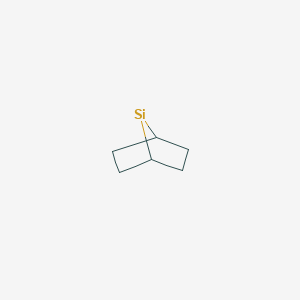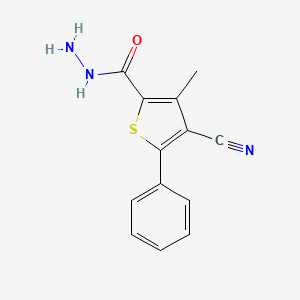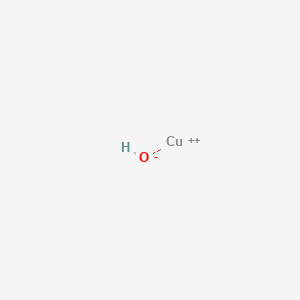
Copper(1+), hydroxy-, ion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cuprous hydroxide can be synthesized through various methods. One common approach involves the reaction of cuprous chloride with sodium hydroxide under controlled conditions. The reaction typically proceeds as follows:
CuCl+NaOH→CuOH+NaCl
Another method involves the reduction of copper(II) hydroxide using a suitable reducing agent. This process requires careful control of reaction conditions to ensure the formation of the desired cuprous hydroxide.
Industrial Production Methods
Industrial production of cuprous hydroxide often involves large-scale chemical processes. One such method includes the electrochemical reduction of copper(II) salts in an alkaline medium. This method is advantageous due to its scalability and efficiency in producing high-purity cuprous hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions
Cuprous hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Cuprous hydroxide can be oxidized to copper(II) hydroxide using oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: It can be reduced back to metallic copper using strong reducing agents like hydrazine.
Substitution: Cuprous hydroxide reacts with acids to form corresponding copper(I) salts and water.
Major Products Formed
Oxidation: 2CuOH+H2O2→Cu(OH)2+H2O
Reduction: CuOH+N2H4→Cu+N2+H2O
Substitution: CuOH+HCl→CuCl+H2O
Wissenschaftliche Forschungsanwendungen
Cuprous hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various copper-based compounds and catalysts.
Biology: Cuprous hydroxide is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its use in drug delivery systems and as an active ingredient in antimicrobial formulations.
Industry: It is utilized in the production of antifouling paints, ceramics, and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism by which cuprous hydroxide exerts its effects is primarily through its ability to participate in redox reactions. In biological systems, it can interact with various biomolecules, leading to the generation of reactive oxygen species (ROS) that can damage microbial cells. The compound’s redox activity also makes it a valuable catalyst in chemical reactions, where it facilitates electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cuprous Oxide (Cu2O): Like cuprous hydroxide, cuprous oxide contains copper in the +1 oxidation state. it is more stable and commonly used as a pigment and in antifouling paints.
Cuprous Chloride (CuCl): This compound is another copper(I) species, often used in organic synthesis and as a catalyst in various chemical reactions.
Cuprous Sulfide (Cu2S): Known for its applications in solar cells and as a semiconductor material.
Uniqueness
Cuprous hydroxide is unique due to its specific redox properties and its ability to form stable complexes with various ligands. This makes it particularly useful in catalytic applications and in the development of new materials with specific electronic properties.
Eigenschaften
CAS-Nummer |
19650-79-4 |
|---|---|
Molekularformel |
CuHO+ |
Molekulargewicht |
80.55 g/mol |
IUPAC-Name |
copper;hydroxide |
InChI |
InChI=1S/Cu.H2O/h;1H2/q+2;/p-1 |
InChI-Schlüssel |
OTNFTBTWTMXVRF-UHFFFAOYSA-M |
Kanonische SMILES |
[OH-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


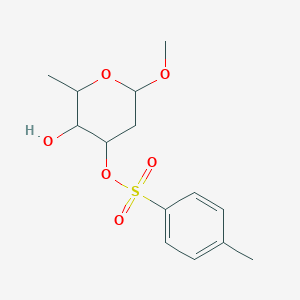
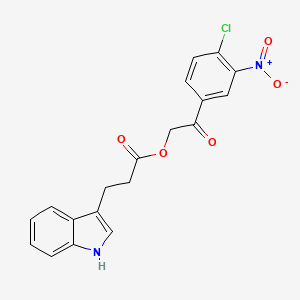
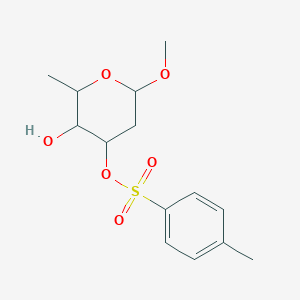
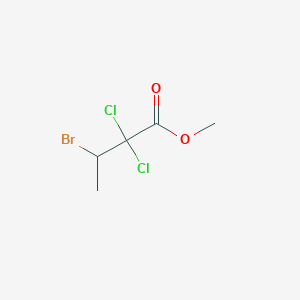
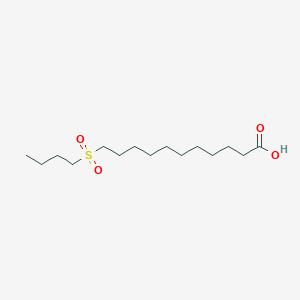
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)
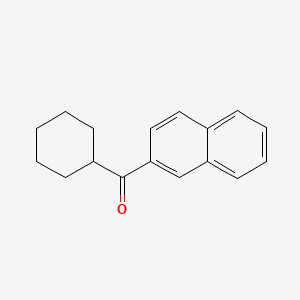
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)

![5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14156154.png)
